N-[(3,4-dimethylphenyl)methyl]cyclobutanamine
Overview
Description
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine is a chemical compound with the molecular formula C13H19N and a molecular weight of 189.3 g/mol. It is used in scientific experiments as a reagent or precursor for the synthesis of other compounds.
Preparation Methods
The synthesis of N-[(3,4-dimethylphenyl)methyl]cyclobutanamine involves the reaction of aromatic amines with α,β-unsaturated acids, their esters, and nitriles . Acidic or basic catalysts are needed in these reactions, but the reactions of amines with the unsaturated acids take place more easily as the acid itself acts as a catalyst .
Chemical Reactions Analysis
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include urea, potassium thiocyanate, and ethyl acetoacetate . Major products formed from these reactions include 1-aryl substituted dihydropyrimidinediones and their 2-thio analogues .
Scientific Research Applications
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine is used in scientific research as a reagent or precursor for the synthesis of other compounds. It has applications in the synthesis of heterocyclic systems, such as the pyrimidine skeleton, which is commonly found in pharmaceuticals, fungicides, and herbicides . The compound’s versatility makes it valuable in various fields of chemistry and biology.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethylphenyl)methyl]cyclobutanamine involves its role as a reagent in chemical reactions. It participates in reactions by forming intermediates that lead to the synthesis of other compounds. The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine can be compared to other N-aryl-β-alanines, which are versatile starting materials for the synthesis of various heterocyclic systems . Similar compounds include N-(2,3-dimethylphenyl)methylcyclobutanamine and N-(3,5-dimethylphenyl)methylcyclobutanamine . The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-6-7-12(8-11(10)2)9-14-13-4-3-5-13/h6-8,13-14H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMLMRVRAQRWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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